

A Comprehensive Technical Guide to (Val4)-Angiotensin III: Structure, Synthesis, and Functional Characterization

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Compound of Interest

Compound Name: (Val4)-angiotensin III

CAS No.: 100900-28-5

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Val4)-Angiotensin III is a synthetic heptapeptide analog of the endogenous hormone Angiotensin III, a key effector molecule in the Renin-Angiotensin System (RAS). This guide provides an in-depth examination of **(Val4)-Angiotensin III**, beginning with its molecular structure and the subtle yet significant substitution of valine at position four. We delve into the practical methodologies for its chemical synthesis, purification, and rigorous characterization. By presenting detailed, field-proven protocols for solid-phase synthesis, HPLC purification, and mass spectrometry analysis, this document serves as a practical resource for its production and validation. Furthermore, we explore its functional role as a potent agonist of critical signaling pathways, making it an invaluable tool for dissecting the complex pharmacology of angiotensin receptors and advancing the development of novel therapeutics targeting the RAS.

The Renin-Angiotensin System: Context for a Key Research Tool

The Renin-Angiotensin System (RAS) is a fundamental hormonal cascade that governs cardiovascular and renal homeostasis, primarily through the regulation of blood pressure, fluid volume, and electrolyte balance.[1] The canonical pathway involves the enzymatic cleavage of angiotensinogen by renin to form the decapeptide Angiotensin I. This inactive precursor is then converted by Angiotensin-Converting Enzyme (ACE) into the potent octapeptide, Angiotensin II (Ang II).[2][3]

While Ang II is often considered the primary effector of the RAS, its metabolic products are also biologically crucial. Angiotensin III (Ang III), a heptapeptide, is formed from Ang II by the action of aminopeptidase A, which removes the N-terminal aspartic acid residue.[3][4] Ang III exhibits significant physiological activity, retaining 100% of the aldosterone-stimulating capacity of Ang II and approximately 40% of its vasopressor activity.[3][4] It exerts its effects by binding to angiotensin receptors, primarily the AT1 and AT2 subtypes, thereby playing a critical role in both the central and peripheral regulation of cardiovascular function.[5][6][7]

(Val4)-Angiotensin III is a synthetic analog of Ang III, designed for research purposes. By substituting the isoleucine at position four with a structurally similar valine, this molecule serves as a stable and potent probe for investigating RAS signaling, offering high affinity and efficacy at angiotensin receptors.

Molecular Structure and Physicochemical Properties

The defining feature of **(Val4)-Angiotensin III** is the substitution of the fourth amino acid in the Angiotensin III sequence. This conservative change from isoleucine to valine maintains the hydrophobic character of the side chain while slightly reducing its steric bulk. This modification makes it a valuable tool for probing the ligand-binding pocket of angiotensin receptors.

The primary structure and key properties are summarized below.

Property	Value	Source
Amino Acid Sequence (Three-Letter)	Arg-Val-Tyr-Val-His-Pro-Phe	[8][9]
Amino Acid Sequence (One-Letter)	R-V-Y-V-H-P-F	[8]
Molecular Formula	C ₄₅ H ₆₄ N ₁₂ O ₉	[8][9]
Molecular Weight (Monoisotopic)	917.07 g/mol	[8][9][10]
CAS Number	16376-83-3	[10]

Synthesis and Purification Workflow

The production of high-purity **(Val4)-Angiotensin III** for research is achieved through a systematic workflow involving chemical synthesis followed by chromatographic purification. The most robust and widely adopted method is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of **(Val4)-Angiotensin III**.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of **(Val4)-Angiotensin III** on a 0.1 mmol scale using a pre-loaded Fmoc-Phe-Wang resin.

Rationale: SPPS immobilizes the growing peptide chain on a solid support, allowing for the use of excess reagents to drive reactions to completion, with easy removal by simple filtration and washing. Fmoc chemistry is employed due to its mild deprotection conditions, which preserve acid-labile side-chain protecting groups until the final cleavage step.

Methodology:

- Resin Swelling: Swell 0.1 mmol of Fmoc-Phe-Wang resin in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
- Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 10 minutes. This removes the Fmoc group from Phenylalanine, exposing the free amine.
- Washing: Wash the resin thoroughly with DMF (5x) followed by dichloromethane (DCM) (3x) and DMF (3x) to remove all traces of piperidine.
- Amino Acid Coupling:
 - In a separate vial, pre-activate the next amino acid (Fmoc-Pro-OH, 0.4 mmol) by dissolving it with HBTU (0.38 mmol) and DIPEA (0.8 mmol) in DMF.
 - Add the activated amino acid solution to the resin. Agitate for 1-2 hours. The activated carboxyl group of the incoming amino acid reacts with the free amine on the resin-bound peptide.
- Monitoring and Washing: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. Wash the resin as in Step 3.
- Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence: Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, and finally Fmoc-Arg(Pbf)-OH.
- Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and agitate for 2-3 hours. TFA cleaves the peptide from the resin and removes side-chain protecting groups (Pbf, tBu, Trt).

- **Precipitation and Collection:** Filter the cleavage mixture into a centrifuge tube of cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and dry the crude peptide pellet.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC separates the target peptide from deletion sequences and other impurities based on hydrophobicity. A C18 column is used, and the peptide is eluted with an increasing gradient of organic solvent (acetonitrile).

Methodology:

- **Sample Preparation:** Dissolve the crude peptide in a minimal volume of 5-10% acetonitrile in water.
- **Column and Solvents:**
 - **Column:** Preparative C18 column (e.g., 10 μm particle size, 250 x 21.2 mm).
 - **Mobile Phase A:** 0.1% TFA in H_2O .
 - **Mobile Phase B:** 0.1% TFA in Acetonitrile.
- **Elution Gradient:** Equilibrate the column with 95% A / 5% B. Elute the peptide using a linear gradient, for example, from 5% to 65% B over 40 minutes.
- **Detection and Fraction Collection:** Monitor the column effluent at 214 nm and 280 nm. Collect fractions corresponding to the major peak.
- **Lyophilization:** Pool the pure fractions and lyophilize to obtain the final product as a fluffy, white powder.

Structural and Functional Characterization

Rigorous characterization is essential to validate the identity, purity, and activity of the synthesized peptide.

Protocol 3: Purity and Identity Verification by LC-MS

Rationale: This is a self-validating system. The liquid chromatography (LC) component assesses purity by separating components, ideally showing a single sharp peak. The mass spectrometry (MS) component confirms the molecular identity by measuring the mass-to-charge (m/z) ratio of the eluting compound.[\[11\]](#)[\[12\]](#)

Methodology:

- LC System: Use an analytical C18 column with a gradient similar to the purification step but on an analytical scale (e.g., 5-95% B over 15 minutes).
- MS System: Couple the LC output to an Electrospray Ionization (ESI) source on a mass spectrometer (e.g., Q-TOF or Orbitrap).
- Data Acquisition: Acquire data in positive ion mode.
- Analysis:
 - Purity: Integrate the peak area from the chromatogram at 214 nm. Purity should ideally be >95%.
 - Identity: Examine the mass spectrum of the main peak. Look for the protonated molecular ions, typically the doubly $[M+2H]^{2+}$ ($m/z \approx 459.5$) and triply $[M+3H]^{3+}$ ($m/z \approx 306.7$) charged species, and confirm they match the calculated values for C₄₅H₆₄N₁₂O₉.

Protocol 4: In Vitro Functional Activity Assay

Rationale: As a potent agonist, the biological activity of **(Val4)-Angiotensin III** can be quantified by measuring its ability to stimulate downstream signaling pathways upon binding to its receptor, such as the AT1 receptor.[\[13\]](#) A common method is to measure the mobilization of intracellular calcium, a hallmark of Gαq protein activation.

Methodology:

- Cell Culture: Use a cell line stably expressing the human AT1 receptor (e.g., HEK293 or CHO cells).

- Calcium Indicator Loading: Plate the cells in a 96-well plate. Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
- Peptide Preparation: Prepare a serial dilution of **(Val4)-Angiotensin III** in assay buffer.
- Fluorescence Measurement: Use a fluorescence plate reader to measure baseline fluorescence. Add the peptide dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity over 1-2 minutes.
- Data Analysis:
 - Calculate the peak fluorescence response for each concentration.
 - Plot the response against the logarithm of the peptide concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response). This value is a direct measure of the peptide's potency.

Biological Activity and Research Applications

(Val4)-Angiotensin III is a potent full agonist for both Gαq-mediated signaling and β-arrestin 2 recruitment, with reported pEC₅₀ values of 8.31 and 8.44, respectively.[13] This dual activity makes it an excellent tool for:

- Probing Receptor Conformation: Studying how a high-affinity ligand induces the specific receptor conformations required to engage different downstream signaling proteins.
- Structure-Activity Relationship (SAR) Studies: Serving as a reference compound when synthesizing further analogs to identify key residues for receptor binding and activation.
- High-Throughput Screening: Acting as a positive control in screening campaigns designed to identify novel antagonists or allosteric modulators of the AT1 receptor.
- Investigating Biased Agonism: Comparing its balanced signaling profile to that of other ligands that may preferentially activate one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).

Conclusion

(Val4)-Angiotensin III is more than a mere molecular analog; it is a precision tool for the modern researcher. Its well-defined structure, accessible synthesis, and potent, well-characterized biological activity provide a reliable platform for exploring the intricate signaling networks of the Renin-Angiotensin System. The methodologies detailed in this guide offer a validated framework for its synthesis and application, empowering scientists to further unravel the complexities of cardiovascular pharmacology and accelerate the development of next-generation therapeutics.

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